Umbralisib - 1532533-67-7

Umbralisib

Catalog Number: EVT-253030
CAS Number: 1532533-67-7
Molecular Formula: C31H24F3N5O3
Molecular Weight: 571.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Umbralisib is a synthetic, small-molecule inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1ε (CK1ε). [, ] It is classified as a kinase inhibitor and has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Umbralisib's dual inhibition of PI3Kδ and CK1ε makes it unique amongst other PI3K inhibitors and is thought to contribute to its distinct activity and safety profile. [, ]

Future Directions
  • Optimizing Combination Regimens: Ongoing research focuses on developing and optimizing umbralisib-based combination regimens, particularly with other targeted agents such as ublituximab, venetoclax, and ibrutinib, to enhance efficacy and minimize toxicity. [, , , , , , , ]

  • Overcoming Resistance: Understanding and overcoming resistance to PI3K inhibitors, including umbralisib, remains a crucial area of research. [, ] Identifying mechanisms of resistance and developing strategies to circumvent them will be essential for improving long-term outcomes in patients treated with umbralisib.

  • Exploring New Indications: Given umbralisib's unique mechanism of action and favorable safety profile, expanding its clinical application to other hematologic malignancies and potentially solid tumors with PI3K pathway involvement warrants further investigation. [, , ]

  • Personalized Medicine: Investigating biomarkers predictive of response or resistance to umbralisib will be crucial for tailoring treatment strategies and maximizing clinical benefit in individual patients. [, , ]

  • Investigating Immunomodulatory Effects: Further elucidating the impact of umbralisib on the immune system, particularly its effects on Treg populations and its potential for enhancing anti-tumor immunity, could open new avenues for its therapeutic application. [, ]

Overview

Umbralisib is a novel small molecule drug developed as a selective inhibitor of the phosphatidylinositol 3-kinase delta isoform and casein kinase-1 epsilon. It was approved by the United States Food and Drug Administration in 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma. The compound is characterized by its unique molecular structure and mechanism of action, which target specific pathways involved in cancer cell proliferation and survival.

Source and Classification

Umbralisib is classified as a small chiral molecule belonging to the Biopharmaceutics Classification System class II, indicating that it has low solubility but high permeability. It is synthesized as a single enantiomer, specifically umbralisib tosylate, which is freely soluble in dimethyl sulfoxide and methanol but practically insoluble in water . The compound is manufactured by Alembic Pharmaceuticals Limited, following a detailed synthesis process that has evolved through multiple generations to enhance efficiency and yield .

Synthesis Analysis

Methods and Technical Details

The synthesis of umbralisib involves several key steps. The initial process begins with the preparation of intermediates that undergo various chemical transformations to yield the final product. The synthesis pathway emphasizes optimizing conditions for high yield and purity, while also ensuring that the compound does not exhibit polymorphic behavior, which could affect its pharmacological properties .

The manufacturing process has been refined over time, with the fourth-generation synthesis being described in detail. This includes the use of specific reagents, solvents, and conditions that facilitate the formation of umbralisib while minimizing side reactions. Quality control measures are also implemented to ensure that each batch meets stringent safety and efficacy standards .

Molecular Structure Analysis

Structure and Data

Umbralisib has a complex molecular structure characterized by a chromen-4-one backbone. Its chemical formula is C21_{21}H20_{20}N2_{2}O3_{3}S, with a molecular weight of 396.46 g/mol. The compound's three-dimensional structure plays a crucial role in its interaction with target proteins, particularly phosphatidylinositol 3-kinase delta .

The structural analysis reveals that umbralisib exhibits significant hydrophobic interactions with its target enzyme, which are critical for its inhibitory activity. Molecular docking studies have shown that umbralisib forms stable complexes with phosphatidylinositol 3-kinase delta, contributing to its effectiveness as an anti-cancer agent .

Chemical Reactions Analysis

Reactions and Technical Details

Umbralisib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. These reactions are carefully controlled to prevent the formation of undesired byproducts.

In vitro studies have demonstrated that umbralisib effectively inhibits the phosphorylation of downstream signaling molecules involved in cell survival pathways, such as Akt. This inhibition occurs through competitive binding at the active site of phosphatidylinositol 3-kinase delta . The compound's ability to modulate these pathways is central to its therapeutic efficacy against certain hematological malignancies.

Mechanism of Action

Process and Data

The mechanism of action of umbralisib involves selective inhibition of phosphatidylinositol 3-kinase delta, leading to decreased activation of downstream signaling pathways that promote cell growth and survival. By inhibiting this pathway, umbralisib induces apoptosis in malignant cells while sparing normal cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Umbralisib presents several notable physical and chemical properties:

  • Solubility: Freely soluble in dimethyl sulfoxide; soluble in methanol; practically insoluble in water.
  • Stability: The compound exhibits stability under various storage conditions, with no significant degradation observed over time.
  • Polymorphism: Umbralisib does not display polymorphic behavior, ensuring consistent pharmacological performance across different batches .

These properties are essential for formulating effective drug delivery systems that maximize bioavailability while minimizing side effects.

Applications

Scientific Uses

Umbralisib's primary application lies in oncology, specifically for treating relapsed or refractory marginal zone lymphoma and follicular lymphoma. Its selective inhibition of critical signaling pathways makes it a valuable therapeutic option for patients who have not responded to traditional chemotherapy regimens.

Research continues into other potential applications of umbralisib in different cancer types and combinations with other therapeutic agents to enhance efficacy. Ongoing clinical trials are investigating its use alongside immunotherapies to improve patient outcomes further .

Properties

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Solubility

~100 mg/ml

Synonyms

TGR-1202; TGR1202; TGR 1202

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.